![molecular formula C20H16N4O4S B2475885 7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847191-35-9](/img/structure/B2475885.png)

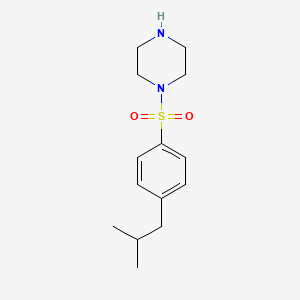

7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyrimidine derivative, which is a class of compounds that have a wide range of biological activities. Pyrimidines are part of many important biomolecules, such as the nucleic acids DNA and RNA .

Molecular Structure Analysis

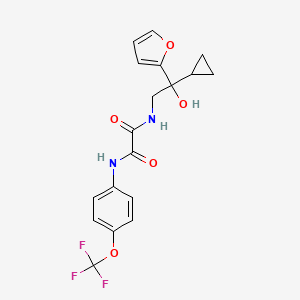

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has a furan ring, which is a five-membered ring with an oxygen atom, and a phenylethyl group attached to it. The exact structure would need to be confirmed with spectroscopic methods such as NMR .Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including substitutions and ring-opening reactions. The exact reactions this compound can undergo would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar pyrimidine and furan rings might make the compound soluble in polar solvents .科学的研究の応用

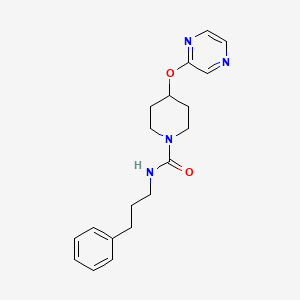

Synthesis and Heterocyclic Compounds

7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione plays a crucial role in the synthesis of various heterocyclic compounds. It's used as a building block in creating pyrimidine and pyridazine structural fragments, which are analogues of nitrogen-containing bases of the pyrimidine series. The compound aids in the development of molecules containing pyridine and pyridazine fragments, demonstrating plant-growth regulatory activity in some derivatives (Aniskova, Grinev, & Yegorova, 2017).

Photoinduced Oxidative Cyclization

This compound is also significant in the synthesis of the furan ring through photoinduced oxidative cyclization. This process involves using molecular oxygen in the air as an oxidant, offering a mild and environmentally friendly approach to synthesizing desired products without byproducts. This method aligns with the principles of green chemistry and is interesting for its efficiency and the absence of waste products (Naya, Yamaguchi, & Nitta, 2008).

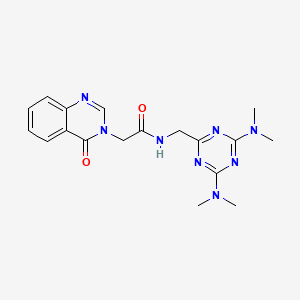

Antimicrobial Activity

Compounds synthesized from this chemical have shown antimicrobial activity against various bacteria and fungi. These compounds, particularly furothiazolo pyrimido quinazolines, have demonstrated excellent growth inhibition properties, making them potential candidates for developing new antimicrobial agents (Abu‐Hashem, 2018).

Fused Heterocycle Synthesis

Furthermore, this compound is used in the synthesis of thio- and furan-fused heterocycles, like furopyranone and furopyrrolone derivatives. These syntheses are significant for creating novel classes of compounds with potential applications in various fields, including pharmaceuticals and materials science (Ergun et al., 2014).

Fluorescent Probe Development

Additionally, derivatives of this compound are used in developing fluorescent probes. These probes are synthesized by modifying nucleoside analogues, which can then be used in DNA oligonucleotides, demonstrating favorable fluorescent features. This application is crucial in molecular biology and genetic research (Greco & Tor, 2007).

将来の方向性

特性

IUPAC Name |

7-(furan-2-yl)-1,3-dimethyl-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4S/c1-23-17-15(19(26)24(2)20(23)27)18(22-16(21-17)14-9-6-10-28-14)29-11-13(25)12-7-4-3-5-8-12/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQQVGPWWUREQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)C4=CC=CC=C4)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2475808.png)

![Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride](/img/structure/B2475811.png)

![1-methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2475815.png)

![Methyl 2-[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]acetate](/img/structure/B2475817.png)

![2-(2-Chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2475819.png)